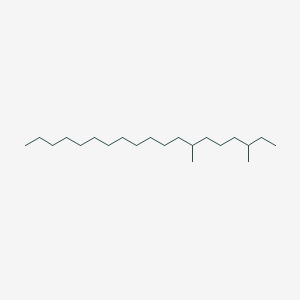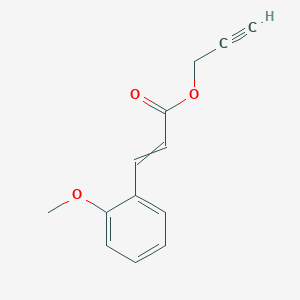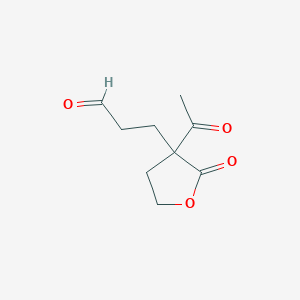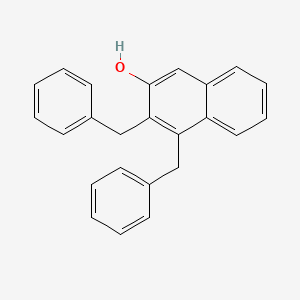
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is an organosulfur compound characterized by its unique structure, which includes four sulfur atoms forming a cyclic tetrathiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the cyclization of dithiols in the presence of oxidizing agents. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the tetrathiane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di(propan-2-yl)-4-methyl-morpholine-2,5-dione: A related compound with a similar sulfur-containing ring structure.
Cyclodidepsipeptides: Compounds with similar cyclic structures and potential biological activities.
Uniqueness
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
115152-66-4 |
|---|---|
Formule moléculaire |
C8H16S4 |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
3,6-di(propan-2-yl)-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C8H16S4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-8H,1-4H3 |
Clé InChI |
ROBADDCVLNSGOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1SSC(SS1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)



![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)

![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
